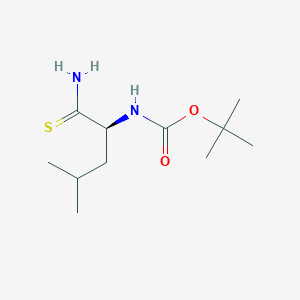

Boc-l-leucine thioamide

Description

BenchChem offers high-quality Boc-l-leucine thioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-l-leucine thioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-amino-4-methyl-1-sulfanylidenepentan-2-yl]carbamate |

InChI |

InChI=1S/C11H22N2O2S/c1-7(2)6-8(9(12)16)13-10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,16)(H,13,14)/t8-/m0/s1 |

InChI Key |

RQWMTNZGUIFXTR-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=S)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=S)N)NC(=O)OC(C)(C)C |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Boc-Leu-ψ[CSNH] Peptide Bond Isostere: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of the Boc-Leu-ψ[CSNH] peptide bond isostere, a critical tool in modern medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, synthetic methodologies, and strategic applications of this unique thioamide modification.

Introduction: The Rationale for Backbone Modification

The peptide bond is the fundamental linkage of life, yet its inherent susceptibility to enzymatic degradation poses a significant hurdle in the development of peptide-based therapeutics. To overcome this limitation, medicinal chemists employ bioisosteric replacement strategies, substituting the native amide bond with mimics that retain key structural features while offering enhanced stability and novel pharmacological properties.[1][2]

Among the most effective and minimally perturbing isosteres is the thioamide linkage (ψ[CSNH]), which involves the replacement of the carbonyl oxygen with a sulfur atom.[1][3] This seemingly simple substitution induces profound changes in the electronic, structural, and conformational properties of the peptide backbone. This guide focuses specifically on the Boc-Leu-ψ[CSNH] moiety, a building block that combines the widely used tert-butyloxycarbonyl (Boc) protecting group with a leucine residue, a common amino acid in bioactive peptides. Understanding its synthesis and behavior is paramount for its successful application in drug design.

The Thioamide Bond: A Subtle Yet Powerful Alteration

The substitution of oxygen with the larger, more polarizable sulfur atom creates a cascade of effects that differentiate the thioamide from its amide counterpart.

Electronic and Structural Properties

The thioamide bond is characterized by a longer C=S bond (~1.60 Å) and a shorter C-N bond compared to a standard amide (~1.25 Å C=O).[1][4][5] This is attributed to a greater contribution from the resonance structure where a positive charge resides on the nitrogen and a negative charge on the sulfur.[1] The larger size of sulfur accommodates the negative charge more readily than oxygen, leading to increased double-bond character in the C-N bond.[1] This results in a higher rotational barrier around the C-N bond, which can reduce the conformational flexibility of the peptide backbone.[6][7][8]

Conformational and H-Bonding Implications

The altered electronics directly impact hydrogen bonding capabilities. The thioamide N-H acts as a stronger hydrogen bond donor, while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen.[4] This can disrupt or modify intramolecular hydrogen bonding networks, such as those stabilizing α-helices and β-sheets.[3][9] The most significant structural effect is an increase in the hydrogen bond distance involving the thiocarbonyl, from approximately 2.1 Å to 2.7 Å.[9] This elongation can induce local conformational changes and influence the overall topology of the peptide.[9]

Table 1: Comparison of Amide vs. Thioamide Bond Properties

| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Key Consequence |

| C=X Bond Length | ~1.25 Å (X=O) | ~1.60 Å (X=S)[4] | Altered bond geometry and sterics. |

| C-N Bond Length | Longer | Shorter[1] | Increased rotational barrier.[6] |

| H-Bond Donor (N-H) | Standard | Stronger[4] | Potential for enhanced intermolecular H-bonds. |

| H-Bond Acceptor (C=X) | Strong | Weaker[4] | Disruption of canonical secondary structures. |

| van der Waals Radius | 1.40 Å (Oxygen) | 1.85 Å (Sulfur)[4] | Increased steric bulk at the substitution site. |

Synthesis of Peptides Containing Boc-Leu-ψ[CSNH]

The incorporation of a thioamide bond is most commonly achieved by post-synthetic modification of a pre-formed amide bond through a thionation reaction. The reagent of choice for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[10][11][12]

The Mechanism of Lawesson's Reagent

Lawesson's Reagent (LR) exists in solution in equilibrium with a more reactive dithiophosphine ylide monomer.[11] This monomer reacts with the amide carbonyl oxygen in a manner analogous to the Wittig reaction, proceeding through a transient thiaoxaphosphetane intermediate.[11] The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and leaves behind the desired thiocarbonyl.[11]

Caption: Mechanism of Lawesson's Reagent in amide thionation.

Self-Validating Synthetic Protocol

This protocol describes the solution-phase thionation of a Boc-Leu-containing dipeptide. The Boc (tert-butyloxycarbonyl) protecting group is generally stable under these conditions.[13]

Materials:

-

Boc-Leu-Xaa-OMe (where Xaa is the next amino acid methyl ester)

-

Lawesson's Reagent (LR)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol:

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Lawesson's Reagent (0.6 equivalents) in anhydrous THF. Causality: Using anhydrous solvent is critical as LR can react with water. 0.6 eq is often sufficient as both sulfur atoms on the reagent can be utilized.

-

Reaction Initiation: In a separate flask, dissolve the starting peptide, Boc-Leu-Xaa-OMe (1.0 equivalent), in anhydrous THF. Add this solution dropwise to the stirred solution of Lawesson's Reagent at room temperature.[10] Causality: Room temperature reaction in THF is often sufficient and avoids potential side reactions associated with heating in solvents like toluene.[10]

-

Monitoring (Self-Validation Checkpoint 1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product spot should be less polar than the starting material. For LC-MS, expect to see the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to [M+16] (mass of Sulfur minus Oxygen). The reaction is typically complete within 30 minutes to a few hours.[10]

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Redissolve the residue in Ethyl Acetate.

-

Aqueous Wash (Self-Validation Checkpoint 2): Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Causality: This aqueous work-up is crucial to remove phosphorus-containing byproducts from the Lawesson's Reagent, which can interfere with purification.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude thiopeptide.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

-

Final Validation: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Analytical and Spectroscopic Characterization

Confirming the successful O-to-S substitution requires a suite of analytical techniques.

Caption: Workflow for analytical validation of thiopeptide synthesis.

-

Mass Spectrometry (MS): This is the most direct evidence of thionation. The molecular weight of the product will increase by 15.98 Da (the difference between the atomic mass of sulfur and oxygen).[14]

-

NMR Spectroscopy:

-

¹H NMR: The protons on the alpha carbons flanking the thioamide bond typically experience a downfield shift due to the anisotropic effect of the C=S bond.

-

¹³C NMR: The most dramatic change is the chemical shift of the thiocarbonyl carbon, which resonates significantly downfield (~200-210 ppm) compared to a carbonyl carbon (~170-175 ppm).

-

-

Infrared (IR) Spectroscopy: The characteristic Amide I band (C=O stretch) around 1630-1680 cm⁻¹ will disappear, and new bands corresponding to the thioamide linkage will appear, typically in the 1300-1550 cm⁻¹ region.

Table 2: Typical Spectroscopic Shifts for Thionation

| Nucleus/Bond | Amide (-CONH-) | Thioamide (-CSNH-) | Comments |

| ¹³C Shift (C=X) | ~170-175 ppm | ~200-210 ppm | Unambiguous indicator of thionation. |

| IR Stretch (Amide I) | ~1650 cm⁻¹ | Absent | Replaced by complex thioamide vibrations. |

| UV-Vis λₘₐₓ (π→π)* | ~200 nm | ~260 nm[4] | Provides a unique spectroscopic handle. |

Applications in Drug Design and Chemical Biology

The incorporation of a Boc-Leu-ψ[CSNH] isostere is not merely an academic exercise; it is a strategic decision to impart desirable properties to a peptide lead compound.

Enhanced Proteolytic Stability

This is the primary driver for using thioamide isosteres. Proteolytic enzymes are exquisitely evolved to recognize and hydrolyze the geometry and electronics of a standard amide bond. The altered steric profile, bond lengths, and electrostatic potential of the thioamide make it a poor substrate for proteases like dipeptidyl peptidase 4 (DPP-4).[6] Studies have shown that a single thioamide substitution can render peptides up to 750-fold more stable against enzymatic cleavage while preserving receptor binding.[6] This dramatically increases the in vivo half-life of peptide drugs.

Modulation of Biological Activity

While often considered a conservative substitution, the thioamide can subtly alter receptor interactions.[6] The changes in H-bonding and local conformation can fine-tune the binding affinity and signaling pathway activation. For example, thioamide-modified GLP-1 analogs were found to have altered signaling bias, showing potential for creating drugs with more specific downstream effects.[6]

Biophysical Probes

The unique spectroscopic properties of the thioamide bond make it a valuable tool for studying protein and peptide dynamics.[4][15] Its red-shifted UV absorption allows for selective excitation, and it can act as a fluorescence quencher to monitor conformational changes in real-time.[4][14]

Conclusion and Future Outlook

The Boc-Leu-ψ[CSNH] peptide bond isostere represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its synthesis, primarily through the use of Lawesson's Reagent, is well-established and reliable, provided that careful protocol adherence and rigorous analytical validation are performed. By conferring profound proteolytic resistance with minimal structural perturbation, this isostere directly addresses one of the most significant challenges in peptide drug development. Furthermore, its ability to modulate biological activity and serve as a biophysical probe ensures its continued relevance. As the demand for more stable and potent peptide therapeutics grows, the strategic incorporation of thioamide isosteres like Boc-Leu-ψ[CSNH] will undoubtedly play a crucial role in the design of next-generation medicines.

References

- Vertex AI Search. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Hutton Research Group.

- Bonar, K. A., et al. (n.d.). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. PMC - NIH.

- Mitchell, N. J., & Moody, C. J. (2020). Biosynthesis and Chemical Applications of Thioamides. ACS Publications.

- Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.

- Batjargal, S., et al. (n.d.). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. SciSpace.

- Ortega, M. A., et al. (n.d.). Bioinformatic expansion and discovery of thiopeptide antibiotics. PMC - PubMed Central.

- Batjargal, S., et al. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. PMC - NIH.

- Chatterjee, C., et al. (n.d.). Increasing the bioactive space of peptide macrocycles by thioamide substitution. PMC - NIH.

- Keim, A., et al. (n.d.). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science (RSC Publishing).

- Roy, S., et al. (n.d.). Convenient synthesis of thioamidated peptides and proteins. PubMed.

- Choudhary, A., & Raines, R. T. (2011). An Evaluation of Peptide-Bond Isosteres. PMC - PubMed Central.

- Chou, H.-H., & Gierasch, L. M. (n.d.). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices.

- ResearchGate. (n.d.). (A) Commonly used isosteres of the peptide bond. 2 (B) Comparison of....

- Chatterjee, C., et al. (n.d.). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science (RSC Publishing) - The Royal Society of Chemistry.

- ChemSpider. (n.d.). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.

- O'Brien, Z. J., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

- ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1)..

- Choudhary, A., & Raines, R. T. (2011). An evaluation of peptide-bond isosteres. PubMed - NIH.

- Friščić, T., & Halasz, I. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing.

- Encyclopedia.pub. (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

Sources

- 1. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An evaluation of peptide-bond isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increasing the bioactive space of peptide macrocycles by thioamide substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Boc-L-Leucine Thioamide (CAS 99701-60-7)

[1]

Executive Summary

Boc-L-leucine thioamide (CAS 99701-60-7) is a specialized amino acid derivative used primarily in the synthesis of peptidomimetics and heterocyclic compounds.[1] By replacing the carbonyl oxygen of the amide bond with sulfur, this compound serves as a critical building block for introducing thioamide isosteres into peptide backbones. This modification imparts resistance to enzymatic degradation (proteolysis) and alters the conformational dynamics of the peptide, making it a high-value target in drug discovery for metabolic stability and structure-activity relationship (SAR) studies.

This guide details the chemical identity, sourcing strategies, synthesis protocols, and application logic for Boc-L-leucine thioamide.

Part 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | (S)-tert-butyl (1-amino-4-methyl-1-thioxopentan-2-yl)carbamate |

| Common Name | Boc-L-leucine thioamide; Boc-Leu-CSNH₂ |

| CAS Number | 99701-60-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂S |

| Molecular Weight | 246.37 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); sparingly soluble in water |

| Key Functional Groups | Thioamide (-CSNH₂), Boc-protected amine (-NH-Boc) |

Structural Visualization

The following diagram illustrates the chemical structure and functional nodes of Boc-L-leucine thioamide.

Figure 1: Functional decomposition of Boc-L-leucine thioamide showing the protective group, chiral center, and reactive thioamide moiety.[1][2]

Part 2: Sourcing & Supply Chain

Commercial Availability

While Boc-L-leucine (oxygen analog) is a commodity chemical, the thioamide variant is a specialty building block .[3] It is often "made-to-order" or stocked in small quantities by specialized peptide reagent suppliers.

Verified Suppliers & Catalog Listings:

-

Custom Synthesis Houses: Companies like Bachem, Chem-Impex, or Wuxi AppTec often synthesize this on demand if not in stock.

"Make vs. Buy" Decision Matrix

Due to potential supply latency, many labs choose to synthesize this compound in-house.

| Factor | Buy (Commercial Source) | Make (In-House Synthesis) |

| Lead Time | 2–6 Weeks (often non-stock) | 2–3 Days |

| Cost | High ( | Low ($) |

| Purity Risk | Low (comes with CoA) | Moderate (requires purification) |

| Scalability | Limited by stock | High (Lawesson's reagent is cheap) |

Part 3: Synthesis Protocol (In-House Production)

If commercial sourcing is delayed, Boc-L-leucine thioamide can be synthesized from Boc-L-leucine amide (Boc-Leu-NH₂) using Lawesson’s Reagent .

Reaction Pathway

The synthesis relies on the thionation of the carbonyl oxygen.[4][5]

Figure 2: Synthetic route for converting Boc-Leu-NH₂ to Boc-Leu-CSNH₂ using Lawesson's Reagent.[6]

Detailed Methodology

Reagents:

-

Boc-L-Leucine Amide (Boc-Leu-NH₂)

-

Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[6]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.

Protocol:

-

Setup: Dissolve 1.0 equivalent of Boc-Leu-NH₂ in anhydrous THF (approx. 10 mL/mmol) under an inert atmosphere (Nitrogen or Argon).

-

Addition: Add 0.5 to 0.6 equivalents of Lawesson’s Reagent . (Note: 0.5 eq is theoretically sufficient as the reagent transfers two sulfur atoms, but slight excess ensures completion).

-

Reaction: Stir the mixture at room temperature. If reaction is slow (monitored by TLC), heat to mild reflux (60°C) for 1–3 hours.

-

TLC Monitoring: The thioamide product is typically less polar (higher R_f) than the starting amide in EtOAc/Hexane systems.

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue will contain the product and Lawesson's byproducts (polymers/oxides). Purify immediately via flash column chromatography on silica gel.

-

Eluent: Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50% EtOAc).

-

-

Yield: Expect 80–95% yield of a white/yellowish solid.

Critical Note: Thioamides are prone to oxidation. Store the purified product at -20°C under inert gas.

Part 4: Applications in Drug Discovery

Peptide Bond Isosteres (Protease Resistance)

The primary application of Boc-L-leucine thioamide is to introduce a thioamide bond (-CSNH-) into a peptide sequence.

-

Mechanism: The C=S bond is longer (1.71 Å) than C=O (1.23 Å) and the barrier to rotation is higher. Crucially, proteases that rely on a nucleophilic attack on the carbonyl carbon (e.g., serine proteases) are often inhibited or drastically slowed by the sulfur substitution due to the reduced electrophilicity and steric bulk of the thiocarbonyl.

-

Result: Peptides containing this residue exhibit significantly increased metabolic half-life.

Thiazole Synthesis (Hantzsch Cyclization)

Boc-Leu-CSNH₂ is a precursor for synthesizing thiazole-containing peptides (e.g., naturally occurring cyclic peptides like Dolastatin).

-

Reaction: Condensation of the thioamide with an α-haloketone yields a thiazole ring, locking the conformation of the amino acid side chain.

Figure 3: Downstream applications of Boc-L-leucine thioamide in medicinal chemistry.

References

-

ChemicalBook. BOC-L-LEUCINE THIOAMIDE Product Description and CAS 99701-60-7.Link

-

Clausen, K., et al. (1984). Studies on amino acids and peptides.[7][8] Part 6. Methods for introducing thioamide bonds into the peptide backbone: synthesis of the four monothio analogues of leucine enkephalin.[7] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Organic Chemistry Portal. Lawesson's Reagent: Applications in Thionation.Link

-

BenchChem. Boc-L-Leucine Thioamide Structure and Properties.Link

Sources

- 1. echemi.com [echemi.com]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one (EVT-1794749) | 88093-48-5 [evitachem.com]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Studies on amino acids and peptides. Part 6. Methods for introducing thioamide bonds into the peptide backbone: synthesis of the four monothio analogues of leucine enkephalin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Thioamide-Modified Leucine Enkephalin: Structural Determinants of Stability and Receptor Selectivity

Executive Summary

Leucine enkephalin (Leu-Enk, Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide with high affinity for

This technical guide analyzes the structure-activity relationships (SAR) of thioamide-modified Leu-Enk. It highlights a critical positional divergence: substitution at the Gly2-Gly3 bond significantly enhances

The Biological Challenge: Proteolytic Instability

Native Leu-Enk is deactivated by two primary membrane-bound metallopeptidases. Effective analog design must inhibit or resist these specific cleavage events.

| Enzyme | EC Number | Cleavage Site | Primary Location |

| Aminopeptidase N (APN) | 3.4.11.2 | Tyr1-Gly2 | Synaptic membranes, kidney microvilli |

| Neutral Endopeptidase (NEP) | 3.4.24.11 | Gly3-Phe4 | CNS (Enkephalinase), Kidney |

| Dipeptidyl Peptidase | 3.4.14.X | Gly2-Gly3 | Plasma, various tissues |

Visualization: Enzymatic Degradation Pathways

The following diagram maps the cleavage sites and the specific thioamide blockades.

Figure 1: Proteolytic cleavage sites of Leu-Enk and the impact of thioamide substitution on enzymatic access.

Chemical Rationale: The Thioamide Isostere

The thioamide group (

-

Van der Waals Radius: The sulfur atom (

) is significantly larger than oxygen ( -

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (NH acidity increases) but much weaker hydrogen bond acceptors (C=S is less basic than C=O). This alters the peptide's secondary structure, often stabilizing specific

-turn conformations required for receptor selectivity. -

Redox Stability: Unlike disulfide bridges, the thioamide backbone is stable in the reducing environment of the cytosol.

Positional Scanning & Biological Activity

The position of the thioamide modification acts as a "molecular switch," dictating whether the analog favors

Table 1: Structure-Activity Relationship (SAR) Summary

| Substitution Position | Notation | Receptor Selectivity | Biological Potency | Key Finding |

| Tyr1-Gly2 | Tyr- | Inactive | Negligible | Loss of activity. The Tyramine pharmacophore geometry is critical; thioamide perturbation here destroys receptor recognition. |

| Gly2-Gly3 | Gly- | Delta ( | Enhanced (3-5x) | The "Delta Switch." Induces a specific L-shape conformation favoring DOR. Highly resistant to proteolysis. |

| Gly3-Phe4 | Gly- | Mu ( | Retained/Slightly Reduced | The "Mu Retainer." Specifically blocks NEP cleavage. Mimics native conformation at the MOR binding pocket. |

| Phe4-Leu5 | Phe- | Mixed | Moderate Enhancement | Improves stability against carboxypeptidases but less impactful on selectivity than 2-3 or 3-4. |

The "Delta Switch" (Gly2-Gly3)

Substitution at the 2-3 position is the most biologically significant. Crystal structure analysis reveals that Boc-Tyr-Gly-thioGly-Phe-Leu-OBzl adopts a bent conformation distinct from the native peptide. This conformation aligns optimally with the

The "Mu Retainer" (Gly3-Phe4)

The 3-4 position corresponds to the scissile bond cleaved by Neutral Endopeptidase (Enkephalinase). Replacing this specific amide with a thioamide acts as a substrate inhibitor. Because the C-terminal region is less critical for the initial "message" recognition (mediated by Tyr1), this analog retains high affinity for the

Experimental Protocols

The following protocols are designed for the synthesis and validation of thioamide enkephalin analogs.

Synthesis via Lawesson’s Reagent

Direct solid-phase synthesis of thiopeptides can be challenging due to the instability of the thioamide to certain coupling reagents. A fragment-based solution phase approach is often more reliable for specific insertions.

Reagents:

-

Precursors: Boc-protected di/tripeptides (e.g., Boc-Tyr(Bzl)-Gly-OH).[1]

-

Thionation Agent: Lawesson’s Reagent (LR) or Belleau’s Reagent.

-

Solvent: Anhydrous THF or Toluene.

Protocol:

-

Protection: Ensure all side chains (Tyr-OH) are protected (e.g., Benzyl ether).

-

Thionation: Dissolve the specific peptide fragment (e.g., Boc-Gly-Gly-OMe) in anhydrous THF. Add 0.6 equivalents of Lawesson’s Reagent. Reflux at 60°C for 1-2 hours.

-

QC Check: Monitor by TLC. The product will be less polar (higher

) than the oxo-peptide.

-

-

Coupling: Deprotect the N-terminus or C-terminus selectively. Couple the thionated fragment to the remaining peptide sequence using mild coupling conditions (DCC/HOBt) to avoid racemization of the thioamide.

-

Final Deprotection: Use HF/Anisole or TFA/Scavenger cocktails depending on the protecting group strategy. Note: Thioamides are generally stable to TFA but can desulfurize under strong oxidative conditions.

Enzymatic Stability Assay

Objective: Quantify the resistance of the analog to APN and NEP.

Materials:

-

Purified Enzymes: Aminopeptidase N (Sigma), Neutral Endopeptidase (R&D Systems).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 37°C.

-

Analysis: RP-HPLC (C18 column, Gradient 0-60% ACN in 0.1% TFA).

Workflow:

-

Incubation: Incubate 100

M of Thio-Enk analog with 10 ng of enzyme in 200 -

Sampling: Aliquot 20

L at -

Quenching: Add 20

L of 10% TFA to stop the reaction. -

Quantification: Inject onto HPLC. Measure the Area Under Curve (AUC) of the intact parent peptide.

-

Calculation: Plot

vs. time to determine-

Validation: Run native Leu-Enk as a positive control (expect

min).

-

Visualization: Experimental Decision Tree

Figure 2: SAR Decision Tree for Thioamide Placement in Leu-Enk.

Receptor Binding Pharmacology

To validate the "Delta Switch," radioligand binding assays are required.

-

Mu (MOR) Assay: Displace

-DAMGO. -

Delta (DOR) Assay: Displace

-DPDPE or

Expected Data Profile:

-

Native Leu-Enk:

, -

Gly2-

-Gly3 Analog: -

Gly3-

-Phe4 Analog:

References

-

Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity. National Institutes of Health (PMC). Available at: [Link]

-

Evidence of a peptide backbone contribution toward selective receptor recognition for leucine enkephalin thioamide analogs. PubMed. Available at: [Link]

-

Synthesis and biological activity of monothionated analogs of leucine-enkephalin. PubMed. Available at: [Link]

-

Biological activities of cyclic enkephalin pseudopeptides containing thioamides. PubMed. Available at: [Link]

-

Studies on amino acids and peptides.[1][2][3][4][5][6][7][8] Part 6. Methods for introducing thioamide bonds. RSC Publishing. Available at: [Link][1][2][3][7][8][9][10]

Sources

- 1. Studies on amino acids and peptides. Part 6. Methods for introducing thioamide bonds into the peptide backbone: synthesis of the four monothio analogues of leucine enkephalin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Kidney neutral endopeptidase and the hydrolysis of enkephalin by synaptic membranes show similar sensitivity to inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the interactions of mu and delta selective ligands with [3H]D-Ala2-D-Leu5-enkephalin binding to mouse brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of linear and cyclic enkephalins modified at the Gly3-Phe4 amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of human plasma leucine5-enkephalin aminopeptidase hydrolysis by various endogenous peptides and a select number of clinically used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel inhibitors of enkephalin-degrading enzymes. II: N5'-substituted-4-thioxohydantoic acids as aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of thioamide substitution for the enkephalin conformation. Crystal structure of Boc-Tyr-Gly-Gly-Phe psi [CSNH]Leu-OBzl - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioamide vs amide bond physicochemical differences

Title: The Thioamide Isostere: Physicochemical Divergence and Strategic Application in Drug Design

Executive Summary

The substitution of an amide oxygen with sulfur—creating a thioamide —is a "single-atom" modification that exerts profound stereoelectronic effects on molecular architecture.[1][2][3][4] While often classified merely as a bioisostere, the thioamide introduces specific physicochemical divergences: expanded van der Waals radii, altered hydrogen bonding capability, and enhanced lipophilicity. This guide dissects these differences to empower researchers in leveraging thioamides for proteolytic stabilization, conformational control, and permeability enhancement.

Fundamental Electronic & Structural Divergence

The core distinction between the amide and thioamide bond lies in the orbital overlap between the central carbon and the chalcogen (Oxygen vs. Sulfur).

-

Orbital Mismatch & Resonance: The amide bond relies on

orbital overlap ( -

Resonance Contribution: This results in a greater contribution of the zwitterionic resonance form (

) in thioamides compared to amides.[5] -

Rotational Barrier: Consequently, the

bond in a thioamide possesses significantly higher double-bond character.[5] The rotational barrier is elevated by approximately 3–5 kcal/mol , effectively "freezing" the conformation and reducing entropic penalty upon binding.

Diagram 1: Electronic Resonance & Orbital Interaction

The following diagram illustrates the resonance structures and the orbital energy gap reduction that drives stronger

Caption: Comparative electronic properties showing the enhanced zwitterionic character and lowered

Physicochemical Property Matrix

The following table synthesizes the quantitative differences critical for rational drug design.

| Property | Amide ( | Thioamide ( | Impact on Design |

| Bond Length ( | 1.23 Å | 1.71 Å | Steric bulk increases; may clash in tight binding pockets. |

| Bond Length ( | 1.33 Å | 1.31 Å | Shorter bond reflects higher double-bond character. |

| vdW Radius (X) | 1.40 Å (Oxygen) | 1.85 Å (Sulfur) | Sulfur is significantly larger, altering exclusion volume. |

| Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Restricts conformational flexibility; stabilizes secondary structure. |

| H-Bond Donor (NH) | Moderate ( | Stronger ( | Thioamide NH is more acidic; forms stronger H-bonds with solvents/receptors. |

| H-Bond Acceptor (X) | Strong | Weak | Sulfur is a poor H-bond acceptor due to diffuse electron density. |

| Lipophilicity | Lower | Higher | Thioamides generally improve membrane permeability. |

Key Insight: The "Acceptor Deficit" of sulfur is often the most overlooked feature. Replacing an amide involved in a critical H-bond acceptance with the receptor will likely abolish potency. Conversely, replacing a solvent-exposed amide can improve permeability by shedding water shells (desolvation penalty reduction).

Biological Implications: Proteolysis & Permeability

Proteolytic Stability

Thioamides act as "gatekeepers" against enzymatic degradation. Proteases (e.g., DPP-4, Cathepsins) rely on precise stereoelectronic recognition of the scissile amide bond.

-

Mechanism: The larger van der Waals radius of sulfur (1.85 Å) creates steric occlusion within the protease active site S1' or S1 pockets. Furthermore, the altered electronic distribution prevents the catalytic nucleophile (e.g., Serine-OH or Cysteine-SH) from effectively attacking the carbonyl carbon.

-

Result: Site-specific thioamidation can increase peptide half-life from minutes to hours.

Secondary Structure Stabilization

Thioamides are potent stabilizers of

-

The

Effect: In an

Experimental Protocol: Synthesis via Lawesson’s Reagent

The conversion of an amide to a thioamide is most reliably achieved using Lawesson’s Reagent (LR). This protocol ensures high conversion with minimal racemization, though care must be taken with moisture sensitivity.

Diagram 2: Synthetic Workflow

Caption: Step-by-step thionation protocol using Lawesson's Reagent.

Detailed Methodology

-

Preparation: Dissolve the starting amide (1.0 equiv) in anhydrous toluene (0.1 M concentration). Ensure glassware is flame-dried and under an inert atmosphere (

or -

Reagent Addition: Add Lawesson’s Reagent (0.55 equiv). Note: LR is a dimer that splits into two reactive dithiophosphine ylides.

-

Reflux: Heat the mixture to reflux (110°C). The solution will typically turn homogeneous and clear/yellow.

-

Monitoring: Check TLC every 30 minutes. Thioamides are generally less polar (higher

) than their corresponding amides and often visible under UV or stain bright yellow. -

Workup: Once starting material is consumed, cool to room temperature. Do not perform an aqueous workup if avoidable, as excess LR hydrolyzes to smelly byproducts. Instead, concentrate the toluene directly in vacuo.

-

Purification: Purify immediately via flash chromatography on silica gel. Thioamides can be sensitive to prolonged silica exposure; rapid elution is recommended.

Case Study & Strategic Application

Case Study: Stabilization of GLP-1 Analogues Research has demonstrated that single-atom substitution in Glucagon-Like Peptide-1 (GLP-1) analogues can drastically alter pharmacokinetics.

-

Challenge: GLP-1 is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4), which cleaves the amide bond after the N-terminal Alanine.

-

Thioamide Solution: Introducing a thioamide at the

scissile bond renders the peptide resistant to DPP-4 cleavage. -

Mechanism: The sulfur atom disrupts the "oxyanion hole" stabilization required for the protease's tetrahedral intermediate, effectively inhibiting hydrolysis without destroying receptor binding affinity.

References

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. [Link]

-

n→π Interactions of Amides and Thioamides: Implications for Protein Stability.* Journal of the American Chemical Society. [Link]

-

Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Journal of the American Chemical Society. [Link]

-

Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. The Journal of Organic Chemistry. [Link]

-

An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. [Link]

-

Lawesson's Reagent in Organic Synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Boc-Leu-thioamide hydrogen bonding potential

An In-Depth Technical Guide to the Hydrogen Bonding Potential of Boc-Leu-thioamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide is a subtle yet powerful modification in peptidomimetics and drug design. This single-atom substitution dramatically alters the electronic, steric, and, most importantly, the hydrogen bonding characteristics of the peptide backbone. This guide provides an in-depth analysis of the hydrogen bonding potential of N-α-tert-butyloxycarbonyl-L-leucine-thioamide (Boc-Leu-thioamide) as a representative N-acylated amino thioamide. We will dissect the dual nature of the thioamide group as both a hydrogen bond donor and acceptor, contrasting its properties with the canonical amide. This paper synthesizes computational predictions and experimental evidence, offering field-proven insights into why this modification can be either stabilizing or destabilizing depending on the structural context. We further provide detailed protocols for the experimental and computational characterization of these non-covalent interactions, empowering researchers to rationally leverage the unique properties of thioamides in their own molecular design endeavors.

The Thioamide Moiety: A Tale of Two Bonds

At its core, the functional utility of a thioamide substitution lies in its departure from the properties of a standard amide. While geometrically similar, the replacement of oxygen with the larger, less electronegative, and more polarizable sulfur atom instigates significant electronic and steric changes.

The C=S bond is considerably longer (approx. 1.66 Å) than the C=O bond (approx. 1.22 Å), and the C=S bond is weaker (approx. 130 kcal/mol) compared to the C=O bond (approx. 170 kcal/mol)[1][2]. This has profound implications for local stereochemistry and reactivity. Electronically, the resonance contribution from the zwitterionic form (C⁻-N⁺) is more significant in thioamides, which enhances the double-bond character of the C-N bond and, critically, increases the acidity of the N-H proton.

These fundamental differences set the stage for a nuanced hydrogen bonding profile that deviates significantly from that of its oxygen-containing counterpart.

Boc-Leu-thioamide as a Hydrogen Bond Donor

There is a strong consensus from both computational and experimental studies that the thioamide N-H group is a more potent hydrogen bond donor than the amide N-H.[3][4][5][6]

Causality: The enhanced donor strength is a direct consequence of the thioamide's electronic structure. The greater participation of the nitrogen lone pair in the C=S double bond (due to sulfur's ability to accommodate a negative charge in the zwitterionic resonance form) increases the partial positive charge on the nitrogen and, subsequently, on the attached hydrogen atom. This increased acidity (lower pKa) makes the N-H proton a more effective donor.[4][6] Computational studies consistently place the energy of a thioamide-donated hydrogen bond as approximately 1-2 kcal/mol stronger than one donated by an equivalent amide.[1][3][4][6]

Implications: In a peptide or protein structure, substituting an amide with a thioamide at a position where the N-H is an active hydrogen bond donor can lead to localized stabilization.[7][8] This has been observed to increase the thermal stability of certain peptide secondary structures, such as β-hairpins.[4][8][9]

Boc-Leu-thioamide as a Hydrogen Bond Acceptor: A Matter of Geometry

The role of the thioamide as a hydrogen bond acceptor is far more complex and context-dependent. The conventional view, based on the lower electronegativity of sulfur compared to oxygen, is that thioamides are weaker hydrogen bond acceptors.[4][6] Indeed, in many protein contexts, particularly within the canonical geometry of an α-helix, replacing an amide with a thioamide at an acceptor position is destabilizing.[4][7]

However, this view is incomplete. Recent high-level computational studies, corroborated by spectroscopic analysis, have revealed that the acceptor strength of a thioamide is profoundly dependent on the angle of approach of the hydrogen bond donor.[1][3][4][6][9]

-

Linear Approach (~180°): When the donor N-H or O-H approaches the sulfur atom along the axis of the C=S bond, the thioamide is indeed a weaker acceptor than an amide.

-

Angled Approach (90°-110°): Surprisingly, when the hydrogen bond donor approaches at an angle of approximately 90-110°, the thioamide can function as a stronger hydrogen bond acceptor than an amide.[1][3][6][9]

Causality: This non-intuitive behavior stems from the nature of sulfur's valence orbitals. Unlike the well-defined, sp² hybridized lone pairs of a carbonyl oxygen, the electron density around the larger sulfur atom is more diffuse. The optimal interaction for a hydrogen bond donor is not "head-on" but rather in a region that has been described as perpendicular to the C=S bond axis.[1][3] This geometry is particularly relevant in highly localized interactions, such as the C5 hydrogen bond that can stabilize individual β-strands.[4][9]

Experimental & Computational Characterization Protocols

A multi-faceted approach is required to fully characterize the hydrogen bonding potential of Boc-Leu-thioamide. No single technique provides a complete picture; rather, data must be synthesized from several methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful solution-state technique for probing hydrogen bonds.[10][11]

Core Principle: The chemical environment of a nucleus strongly influences its resonance frequency. The formation of a hydrogen bond deshields the amide proton (N-H), causing its signal to shift downfield.

Step-by-Step Protocol (¹H NMR Titration):

-

Sample Preparation: Prepare a stock solution of Boc-Leu-thioamide in a non-polar, non-H-bonding solvent (e.g., CDCl₃ or CCl₄) at a known concentration (e.g., 1 mM).

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum to determine the initial chemical shift (δ) of the thioamide N-H protons.

-

Titration: Prepare a series of samples by adding increasing equivalents of a known hydrogen bond acceptor (e.g., dimethyl sulfoxide-d₆, DMSO-d₆) or donor (e.g., hexafluoroisopropanol, HFIP) to the initial solution.

-

Data Acquisition: Acquire a ¹H NMR spectrum for each titration point.

-

Analysis: Plot the change in the N-H chemical shift (Δδ) as a function of the titrant concentration. A significant downfield shift upon addition of an acceptor, or a change upon addition of a donor, confirms H-bond interaction. The data can be fitted to determine the association constant (Kₐ).

Step-by-Step Protocol (Variable Temperature NMR):

-

Sample Preparation: Dissolve Boc-Leu-thioamide in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 298 K to 348 K in 10 K increments).

-

Analysis: Plot the chemical shift of the N-H proton versus temperature. Calculate the temperature coefficient (dδ/dT) in ppb/K.

-

Interpretation: A small temperature coefficient (less negative than -3 ppb/K) is indicative of a proton involved in a stable, intramolecular hydrogen bond, as it is shielded from the solvent. A larger coefficient (more negative than -5 ppb/K) suggests a solvent-exposed proton.[12]

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds. Hydrogen bonding perturbs these frequencies, providing clear evidence of its presence.[13][14]

Core Principle: The formation of a hydrogen bond weakens the covalent X-H bond, causing its stretching frequency to decrease (red-shift) and the peak to broaden. For the acceptor C=S group, H-bonding lowers the double-bond character, also causing a red-shift in its stretching frequency.

Step-by-Step Protocol (Concentration Dependence Study):

-

Solvent Selection: Choose an IR-transparent, non-polar solvent (e.g., CCl₄).

-

Sample Preparation: Prepare a series of solutions of Boc-Leu-thioamide at varying concentrations, from highly concentrated (e.g., 100 mM) to highly dilute (e.g., <1 mM).

-

Data Acquisition: Acquire a high-resolution FT-IR spectrum for each sample.

-

Analysis:

-

At high concentrations, intermolecular hydrogen bonds will be prevalent. Observe the broad, red-shifted N-H stretching band (typically ~3200-3400 cm⁻¹).

-

Upon dilution, intermolecular interactions are disrupted. A new, sharp "free" N-H stretching band will appear at a higher frequency (~3400-3500 cm⁻¹).

-

The persistence of a bonded N-H peak at high dilution is strong evidence for an intramolecular hydrogen bond.

-

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides definitive, high-resolution information on bond lengths, bond angles, and intermolecular distances.

Core Principle: By precisely locating the positions of atoms in a crystal lattice, one can directly measure the distances and angles characteristic of hydrogen bonds (e.g., Donor-Acceptor distance < 3.5 Å, D-H···A angle > 120°).

Protocol:

-

Crystallization: Grow single crystals of Boc-Leu-thioamide suitable for diffraction (this is often the most challenging step).

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve the phase problem and refine the atomic positions to generate a final structural model.

-

Analysis: Use structural analysis software to measure the distances between the thioamide N-H (donor) and any potential acceptors, and between the thioamide S (acceptor) and any potential donors.[15] For example, an observed S···H(N) distance of ~2.6 Å with a C=S···H-N angle of ~108° would be strong evidence of the angled hydrogen bond discussed previously.[3]

Summary and Outlook

The hydrogen bonding potential of Boc-Leu-thioamide is a powerful illustration of the nuanced effects of single-atom substitution. It is not merely a weaker version of an amide; it is a distinct functional group with a unique and highly context-dependent character.

| Feature | Amide (R-C(=O)-NH-R') | Thioamide (R-C(=S)-NH-R') | Rationale |

| H-Bond Donor (N-H) | Standard | Stronger (by ~1-2 kcal/mol) | Increased acidity of N-H proton due to resonance.[1][4] |

| H-Bond Acceptor (C=X) | Strong | Weaker (at ~180°) / Stronger (at ~100°) | Depends on the geometry of donor approach.[1][3][9] |

| C=X Bond Length | ~1.22 Å | ~1.66 Å | Larger van der Waals radius of sulfur.[1] |

| IR Stretch (C=X) | ~1660 cm⁻¹ | ~1120 cm⁻¹ | Weaker C=S double bond.[2] |

The key takeaway for drug development professionals is that thioamide substitution is not a universally stabilizing or destabilizing modification. Its success hinges on a deep understanding of the local microenvironment and the specific hydrogen bonding geometry at the target site. When placed as a donor, a thioamide can robustly enhance an existing hydrogen bond. When placed as an acceptor, its effect is more subtle; it may weaken interactions in a classic α-helical context but could surprisingly strengthen contacts in turns or β-sheets that favor an angled approach.[8][9]

By employing the integrated analytical strategies outlined in this guide, researchers can move beyond simplistic assumptions and rationally design next-generation peptidomimetics and therapeutics that harness the unique and powerful hydrogen bonding capabilities of the thioamide moiety.

References

-

Lampkin, B. J., & VanVeller, B. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. The Journal of Organic Chemistry, 86(24), 18043–18052. [Link]

-

Lampkin, B. J., & VanVeller, B. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. PMC, NIH. [Link]

-

Kaur, H., & VanVeller, B. (2022). Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands. Angewandte Chemie International Edition, 61(15), e202116933. [Link]

-

Kaur, H., et al. (2021). Structural impact of thioamide incorporation into a β-hairpin. Chemical Science, 12(30), 10347–10355. [Link]

-

Mahanta, U., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Protein Science, 26(2), 306-316. [Link]

-

Kaur, H., et al. (2021). Structural impact of thioamide incorporation into a β-hairpin. PMC, NIH. [Link]

-

Chen, X. Y., et al. (2006). Hydrogen Bonding Abilities of Thioamide. The Journal of Physical Chemistry A, 110(1), 366-373. [Link]

-

Kaur, H., & VanVeller, B. (2024). Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β- Strands. ChemRxiv. [Link]

-

Kaur, H., & VanVeller, B. (2024). Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands (v2). ChemRxiv. [Link]

-

Mitchell, N. J., & Nair, S. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(9), 1033-1044. [Link]

-

Chen, X. Y., et al. (2006). Hydrogen Bonding Abilities of Thioamide. ResearchGate. [Link]

-

Zablocka, M., et al. (2018). Prevalence of the thioamide {⋯H–N–C S}2 synthon—solid-state (X-ray crystallography), solution (NMR) and gas-phase (theoretical) structures of O-methyl-N-aryl-thiocarbamides. CrystEngComm, 20(37), 5645-5658. [Link]

-

Unknown. (n.d.). Peptide NMR. University of Washington. [Link]

-

Ardejani, M. S., & Powers, D. L. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Molecules, 27(15), 5019. [Link]

-

Wu, X., et al. (2021). Transition-Metal-Free Esterification of Amides via Selective N–C Cleavage under Mild Conditions. Organic Letters, 23(12), 4818–4822. [Link]

-

Tamamura, H., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 66(15), 10243–10271. [Link]

-

Rezaei-Ghaleh, N., et al. (2021). Direct detection of an NH-π hydrogen bond in an intrinsically disordered peptide. Nature Communications, 12(1), 6614. [Link]

-

Eman, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. [Link]

-

Ellis, B., & Sammes, P. G. (1966). The ultra-violet spectra of some heterocyclic thioamides and hydrogen bonding. Spectrochimica Acta, 22(12), 2093-2101. [Link]

-

Unknown. (n.d.). Structures, yields and single‐crystal X‐ray crystallographic structures... ResearchGate. [Link]

-

Unknown. (n.d.). NMR of peptides. ResearchGate. [Link]

-

Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Warren, J. D., et al. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Angewandte Chemie International Edition, 51(14), 3432-3435. [Link]

-

Al-Adhami, K. H., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(18), 4183. [Link]

-

Unknown. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. [Link]

-

Zhang, J., & Szostak, M. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Organic & Biomolecular Chemistry, 20(15), 3046-3051. [Link]

-

Unknown. (n.d.). 7.5 High Resolution NMR Spectroscopy. Thieme. [Link]

-

Unknown. (n.d.). Infrared (IR) Spectroscopy. University of Babylon. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Structural impact of thioamide incorporation into a β-hairpin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 15. researchgate.net [researchgate.net]

Methodological & Application

A Comprehensive Guide to Incorporating Thio-Leucine into α-Helical Peptides

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Single Atom Substitution

In the realm of peptide chemistry and drug design, the substitution of a backbone amide oxygen with sulfur to form a thioamide is a subtle yet powerful modification. This isosteric replacement, while minimally altering the steric profile, imparts significant changes to the electronic and hydrogen-bonding properties of the peptide backbone. Thioamides serve as invaluable probes for dissecting protein structure and function, and can enhance the therapeutic potential of peptides.[1][2][3]

This guide provides a detailed protocol for the incorporation of thio-leucine into α-helical peptides. Leucine is a key residue in the formation and stabilization of α-helices, often found in coiled-coil motifs like leucine zippers.[4][5] Modifying leucine with a thioamide bond allows for the precise investigation of its role in helical stability and protein-protein interactions.

Strategic Rationale: Why Incorporate Thio-Leucine?

The decision to introduce a thioamide into a peptide sequence is driven by several key advantages:

-

Probing Hydrogen Bonds: Thioamides are better hydrogen bond donors but poorer acceptors compared to their amide counterparts.[6] This unique characteristic allows researchers to investigate the contribution of specific hydrogen bonds to the stability of the α-helix.

-

Enhanced Proteolytic Resistance: The thioamide bond is more resistant to enzymatic cleavage, a crucial feature for increasing the in vivo half-life of peptide-based drugs.[7]

-

Spectroscopic Probe: The thioamide bond can act as a fluorescent quencher, enabling the study of peptide conformation and proteolysis through techniques like Förster Resonance Energy Transfer (FRET).[1][8]

-

Modulating Helicity: The introduction of a thioamide can either stabilize or destabilize an α-helix depending on its position within the peptide.[6][9] While some studies show a destabilizing effect, the precise impact is context-dependent and can be used to fine-tune peptide secondary structure.[6][9][10]

Synthesis of the Thio-Leucine Building Block

The first critical step is the synthesis of the Fmoc-protected thio-leucine amino acid for use in solid-phase peptide synthesis (SPPS). A common method involves the thionation of the corresponding amide using Lawesson's reagent.

Caption: Workflow for the synthesis of Fmoc-L-Thio-Leucine.

Protocol 1: Synthesis of Fmoc-L-Thio-Leucine

Materials:

-

Fmoc-L-Leucine

-

1-Hydroxybenzotriazole (HOBt)

-

N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Amine (e.g., benzylamine)

-

Lawesson's Reagent

-

Solvents (DCM, DMF)

-

Reagents for purification (e.g., silica gel)

Procedure:

-

Amide Formation:

-

Dissolve Fmoc-L-Leucine, HOBt, and EDCI in DCM.

-

Add the desired amine and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the resulting amide by column chromatography.

-

-

Thionation:

-

Dissolve the purified amide and Lawesson's Reagent in a suitable solvent like toluene.

-

Reflux the mixture until the thionation is complete.

-

Purify the crude thioamide by column chromatography to obtain the Fmoc-protected thio-leucinamide.

-

-

Hydrolysis:

-

Hydrolyze the thioamide to the corresponding carboxylic acid to yield the final Fmoc-L-Thio-Leucine-OH building block.

-

Solid-Phase Peptide Synthesis (SPPS) of Thio-Leucine Containing Peptides

The incorporation of the thio-leucine building block into the desired peptide sequence is achieved using standard Fmoc-based SPPS protocols.[11][12][13][14]

Caption: SPPS workflow for thio-peptide synthesis.

Protocol 2: SPPS of a Thio-Leucine Peptide

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-Thio-Leucine-OH

-

Rink Amide resin

-

SPPS reagents (DMF, Piperidine, HBTU, DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid using a standard coupling reagent like HBTU in the presence of DIPEA.

-

Thio-Leucine Coupling: Couple Fmoc-L-Thio-Leucine-OH. Note: Thioamide coupling can be slower than standard amide bond formation, so extended coupling times or double coupling may be necessary.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.[15]

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Biophysical Characterization

After synthesis and purification, it is essential to characterize the structural and biophysical properties of the thio-leucine containing peptide.

| Technique | Expected Outcome for Thio-Leucine Peptide | Rationale |

| Circular Dichroism (CD) | Altered α-helical content (increase or decrease). | The thioamide bond can perturb the hydrogen-bonding network that stabilizes the α-helix. |

| NMR Spectroscopy | Downfield shift of the thioamide N-H proton signal. | The sulfur atom's deshielding effect provides a unique spectroscopic handle. |

| Proteolytic Assay | Increased resistance to enzymatic degradation. | The thioamide bond is a poor substrate for proteases. |

| Thermal Denaturation | Change in melting temperature (Tm) compared to the native peptide. | Reflects the change in helical stability due to the thioamide substitution. |

Conclusion

The incorporation of thio-leucine into α-helical peptides is a valuable tool for peptide chemists and drug developers. It allows for the fine-tuning of peptide properties, leading to enhanced stability and providing insights into structure-function relationships. While the synthesis and incorporation of thio-amino acids require special considerations, the protocols outlined in this guide provide a solid foundation for successfully navigating this exciting area of peptide science.

References

-

CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

-

Chemistry For Everyone. (2025, June 13). How Is Solid-Phase Peptide Synthesis Automated? [Video]. YouTube. Retrieved from [Link]

- Gairí, M., et al. (2008). Effect of thioxopeptide bonds on alpha-helix structure and stability. Journal of the American Chemical Society, 130(25), 8079–8084.

-

Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. Retrieved from [Link]

- Keire, D. A., et al. (2012). Native chemical ligation of thioamide-containing peptides: development and application to the synthesis of labeled α-synuclein for misfolding studies. Journal of the American Chemical Society, 134(22), 9172–9182.

- Miller, L. M., et al. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. The Journal of Organic Chemistry, 86(23), 16344–16353.

- Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.

- Otwinowski, Z., et al. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 436(4), 168444.

- Petersson, E. J., et al. (2014). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of Peptide Science, 20(2), 87–91.

- Pinter, A., et al. (2019). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science, 10(12), 3571–3581.

- Ramachandran, R., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 23(12), 3297.

- Rogers, J. M., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.

- Rogers, J. M., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry.

-

Uniprot Consortium. (n.d.). Alpha helix. Wikipedia. Retrieved from [Link]

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha helix - Wikipedia [en.wikipedia.org]

- 6. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of thioxopeptide bonds on alpha-helix structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. bachem.com [bachem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Notes and Protocols: Boc-Leu-Thioamide Native Chemical Ligation (NCL) Strategies

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Protein Synthesis through Strategic Ligation

Native Chemical Ligation (NCL) stands as a cornerstone technology in chemical biology, enabling the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[1][2][3] This powerful technique relies on the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue, forming a native amide bond at the ligation junction.[2][3] The elegance of NCL lies in its ability to proceed under mild, aqueous conditions, making it compatible with a wide range of functional groups and post-translational modifications.[1] To further expand the utility of NCL, various strategies involving protecting groups and backbone modifications have been developed. This guide focuses on the strategic use of N-terminal tert-butyloxycarbonyl (Boc) protection, specifically on a leucine residue, in conjunction with thioamide-containing peptides to achieve precise and efficient protein assembly.

The Role of Thioamides in Peptide and Protein Chemistry

A thioamide is a close structural analog of the natural amide bond, where the carbonyl oxygen is replaced by a sulfur atom.[4][5] This single-atom substitution imparts unique physicochemical properties that can be leveraged for various applications in drug discovery and protein science:

-

Biophysical Probes: The O-to-S substitution results in a red-shifted absorption spectrum, allowing thioamides to serve as unique spectroscopic probes to study protein folding, dynamics, and interactions.[4][5]

-

Structural Perturbation: Thioamides have altered hydrogen bonding capabilities; the thioamide NH is a stronger hydrogen bond donor, while the sulfur is a weaker acceptor compared to its oxygen counterpart.[4][5] This property can be used to probe the role of specific hydrogen bonds in protein structure and function.

-

Increased Proteolytic Stability: The thioamide bond can confer resistance to cleavage by proteases, enhancing the in vivo stability of peptide-based therapeutics.

The incorporation of thioamides into proteins has been largely facilitated by advancements in solid-phase peptide synthesis (SPPS) and their compatibility with NCL conditions.[4][6]

Strategic Use of N-Terminal Boc-Leucine in NCL

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[7] While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is often favored for the synthesis of thioamide-containing peptides due to the acid lability of the thioamide bond, Boc protection remains a valuable tool, particularly for the N-terminal residue of the cysteine-containing fragment in an NCL reaction.[4][6][8]

Using a Boc-protected N-terminal amino acid, such as Boc-Leu-Cys..., offers several advantages:

-

Enhanced Solubility: The bulky and hydrophobic nature of the Boc group can improve the solubility of the peptide fragment in organic solvents used during purification (e.g., HPLC).

-

Prevention of Side Reactions: It effectively prevents unwanted side reactions at the N-terminus, such as pyroglutamate formation from an N-terminal glutamine.

-

Orthogonal Deprotection: The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to the conditions used for NCL.[7][9] This allows for the ligation to be performed first, followed by the final deprotection of the N-terminus.

Leucine is a common choice for the N-terminus due to its non-reactive side chain and its prevalence in many proteins.

Core Principles of the Boc-Leu-Thioamide NCL Strategy

This strategy involves the ligation of two peptide fragments:

-

Fragment A: A peptide with a C-terminal thioester and an internal thioamide bond (e.g., Ac-...-GlyΨ[CS-NH]Ala-...-Leu-SR). Due to the acid sensitivity of the thioamide, this fragment is best synthesized using Fmoc-based SPPS.[4][6]

-

Fragment B: A peptide with an N-terminal cysteine residue, where the preceding amino acid (in this case, Leucine) is protected with a Boc group (e.g., Boc-Leu-Cys-...). This fragment can be synthesized using either Fmoc or Boc SPPS.

The ligation reaction proceeds via the standard NCL mechanism, followed by an acidic workup to remove the N-terminal Boc group, yielding the final full-length protein with the desired thioamide modification.

Experimental Workflow and Protocols

Diagram: Boc-Leu-Thioamide NCL Workflow

Caption: Workflow for Boc-Leu-Thioamide NCL.

Protocol 1: Synthesis of Thioamide-Peptide Thioester (Fragment A)

Rationale: Fmoc-SPPS is employed to avoid the harsh acidic conditions of Boc-SPPS cleavage, which can degrade the thioamide bond.[4][6] A masked thioester strategy is often used, where a precursor is converted to the active thioester in situ or post-synthesis.[4][6]

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected thiocarboxybenzotriazoles for thioamide incorporation

-

2-chlorotrityl chloride resin or equivalent

-

Coupling reagents (HBTU, DIC, etc.)

-

Piperidine in DMF (20%) for Fmoc deprotection

-

Reagents for thioester formation (e.g., MPAA, MESNa)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Loading: Swell the resin in DMF. Load the first Fmoc-amino acid according to standard protocols.

-

Peptide Elongation: Perform standard Fmoc-SPPS cycles of deprotection and coupling for regular amino acids.

-

Thioamide Incorporation: At the desired position, use an Fmoc-protected thiocarboxybenzotriazole amino acid derivative for the coupling step. These are known to be compatible with standard Fmoc synthesis conditions.[4]

-

Thioester Formation: Synthesize the peptide on a resin that allows for subsequent conversion to a C-terminal thioester. Alternatively, a safety-catch linker can be used.

-

Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA-based cocktail. The thioamide is stable to TFA.[8]

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide thioester by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry (ESI-MS).

Protocol 2: Synthesis of Boc-Leu-Cys-Peptide (Fragment B)

Rationale: This fragment can be synthesized using standard Boc-SPPS, as it does not contain any exceptionally acid-labile groups. The final Boc-Leu is coupled in the last step.

Materials:

-

Boc-protected amino acids

-

Boc-Leu-OH

-

Appropriate resin (e.g., PAM resin for Boc-SPPS)[1]

-

TFA in DCM for Boc deprotection during synthesis

-

Coupling reagents (HBTU, DIC, etc.)

-

HF or TFMSA for final cleavage from the resin[10]

-

Scavengers (e.g., thioanisole, EDT)

-

HPLC grade acetonitrile and water

Procedure:

-

Resin and Synthesis: Start with an appropriate resin (e.g., Cys(Acm)-PAM resin). Perform standard Boc-SPPS cycles.

-

Final Coupling: Couple Boc-Leu-OH at the N-terminus in the final synthesis step.

-

Cleavage: Cleave the peptide from the resin using a suitable strong acid like HF or TFMSA, with appropriate scavengers.[10]

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify by RP-HPLC and confirm by ESI-MS.

Protocol 3: Native Chemical Ligation and Boc Deprotection

Rationale: The NCL reaction is performed at neutral pH to facilitate the transthioesterification and S-to-N acyl shift.[11] A thiol additive is used to maintain a reducing environment and can also accelerate the reaction.[12] The final Boc deprotection is a simple acidic step.

Materials:

-

Purified Fragment A (Thioamide-Peptide-Thioester)

-

Purified Fragment B (Boc-Leu-Cys-Peptide)

-

Ligation Buffer: 6 M Guanidine HCl, 100 mM Na₂HPO₄, pH 7.5

-

Thiol Additive: 4-mercaptophenylacetic acid (MPAA, 20 mM)

-

Reducing Agent: TCEP (20 mM)

-

Deprotection Solution: 95% TFA, 5% H₂O

-

RP-HPLC system

Procedure:

-

Dissolution: Dissolve equimolar amounts (e.g., 1-5 mM) of Fragment A and Fragment B in the ligation buffer.

-

Initiation: Add the thiol additive and reducing agent to the solution. Ensure all components are fully dissolved.

-

Reaction Monitoring: Incubate the reaction at room temperature or 37°C. Monitor the progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and ESI-MS. The appearance of the ligated product peak and disappearance of the starting material peaks will indicate reaction progression.

-

Purification of Ligated Product: Once the reaction is complete, purify the Boc-protected ligated product by RP-HPLC.

-

Boc Deprotection: Lyophilize the purified, Boc-protected peptide. Dissolve it in the deprotection solution (95% TFA) and let it stand at room temperature for 30-60 minutes.[13]

-

Final Purification: Remove the TFA under a stream of nitrogen and precipitate the deprotected peptide with cold diethyl ether. Perform a final RP-HPLC purification to obtain the desired full-length thioamide-containing protein.

-

Characterization: Confirm the final product's identity and purity by ESI-MS and analytical HPLC.

Mechanistic Insight: The NCL Reaction

The core of the strategy is the NCL mechanism, which proceeds in two main steps.

Diagram: Native Chemical Ligation Mechanism

Caption: The two-step mechanism of Native Chemical Ligation.

-

Transthioesterification: The thiol side chain of the N-terminal cysteine residue of Fragment B attacks the C-terminal thioester of Fragment A. This is a reversible step that forms a new thioester intermediate, linking the two peptides.[3][14]

-

S-to-N Acyl Shift: The α-amino group of the cysteine in the intermediate, now in close proximity, performs an intramolecular nucleophilic attack on the newly formed thioester carbonyl. This results in an irreversible rearrangement to form a stable, native amide bond.[14]

Troubleshooting and Key Considerations

| Problem | Potential Cause | Solution |

| Low Ligation Yield | Poor solubility of peptide fragments. | Add denaturants like Guanidine HCl (6-8 M) or Urea to the ligation buffer. |

| Oxidation of N-terminal cysteine. | Ensure a reducing agent (TCEP or DTT) is present in the buffer.[4] Perform reaction under an inert atmosphere (e.g., Argon). | |

| Steric hindrance at the ligation site. | Ligation at hindered residues (e.g., Val, Ile) is slower. Increase reaction time or temperature (e.g., 37°C). | |

| Side Product Formation | Hydrolysis of the peptide thioester. | Use a minimal amount of water necessary for solubility; high peptide concentrations can favor ligation over hydrolysis. |

| Alkylation during Boc deprotection. | The tert-butyl cation formed during deprotection can alkylate sensitive residues (Trp, Met, Cys).[7] Use scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the TFA cocktail. | |

| Incomplete Boc Deprotection | Insufficient acid strength or time. | Increase deprotection time or use a stronger acid cocktail if compatible with the peptide. Monitor by HPLC/MS. |

Conclusion